molecular formula C12H10N2O B11901150 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- CAS No. 71083-63-1

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-

Cat. No.: B11901150
CAS No.: 71083-63-1
M. Wt: 198.22 g/mol
InChI Key: OQWABZFAIKMVTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-ethylquinoline and cyanogen bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile and a base such as potassium carbonate.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring structure.

    Hydrolysis: The final step includes hydrolysis to introduce the hydroxyl group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various quinoline derivatives, such as amines, ketones, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- is unique due to the presence of both the ethyl and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

71083-63-1

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

7-ethyl-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-2-8-3-4-10-11(5-8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15)

InChI Key

OQWABZFAIKMVTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C(=CN2)C#N

Origin of Product

United States

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